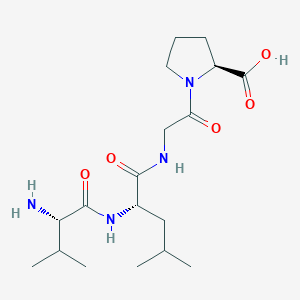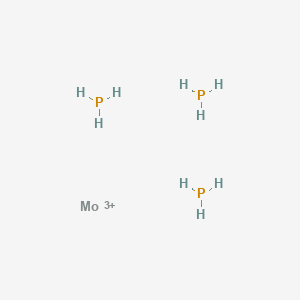
Molybdenum(3+);phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molybdenum(3+);phosphane is a coordination compound that involves the interaction between molybdenum ions and phosphane ligands
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of molybdenum(3+);phosphane typically involves the reaction of molybdenum trichloride with phosphane ligands under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The molybdenum trichloride is dissolved in a suitable solvent, such as tetrahydrofuran, and then the phosphane ligand is added. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Molybdenum(3+);phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of molybdenum.
Reduction: It can also be reduced under specific conditions.
Substitution: Ligands in the coordination sphere can be substituted with other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of different phosphane ligands or other coordinating molecules.
Major Products:
Oxidation: Higher oxidation state molybdenum complexes.
Reduction: Lower oxidation state molybdenum complexes.
Substitution: New coordination complexes with different ligands.
科学的研究の応用
Molybdenum(3+);phosphane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in various organic reactions, including hydrogenation and hydroformylation.
Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the development of advanced materials, such as metal-organic frameworks and nanomaterials.
作用機序
The mechanism of action of molybdenum(3+);phosphane involves its ability to coordinate with various substrates and facilitate chemical transformations. The molybdenum center acts as a catalytic site, while the phosphane ligands modulate the electronic properties of the complex. This coordination allows for efficient transfer of electrons and activation of substrates, leading to the desired chemical reactions.
類似化合物との比較
- Molybdenum(3+);carbonyl complexes
- Molybdenum(3+);nitrosyl complexes
- Molybdenum(3+);halide complexes
Comparison: Molybdenum(3+);phosphane is unique due to the presence of phosphane ligands, which provide distinct electronic and steric properties compared to other ligands such as carbonyl or nitrosyl. This uniqueness allows for different reactivity and selectivity in catalytic applications. Additionally, phosphane ligands can be easily modified to tune the properties of the complex, making this compound a versatile compound in coordination chemistry.
特性
CAS番号 |
663941-51-3 |
|---|---|
分子式 |
H9MoP3+3 |
分子量 |
197.94 g/mol |
IUPAC名 |
molybdenum(3+);phosphane |
InChI |
InChI=1S/Mo.3H3P/h;3*1H3/q+3;;; |
InChIキー |
NHDGSZYPAWZEFV-UHFFFAOYSA-N |
正規SMILES |
P.P.P.[Mo+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


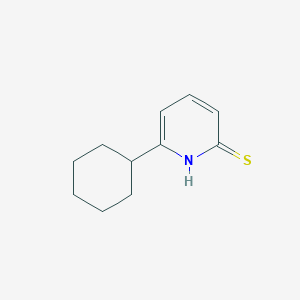
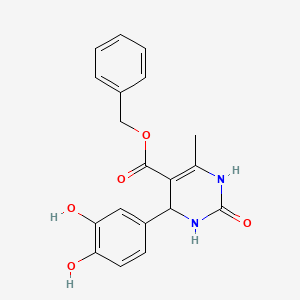
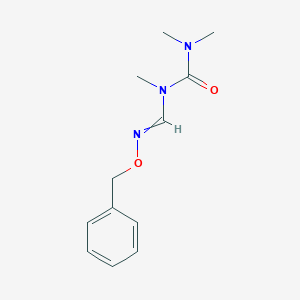
![1,4-Bis[2-hydroxy-3-(piperidin-1-YL)propoxy]-9H-thioxanthen-9-one](/img/structure/B12526539.png)
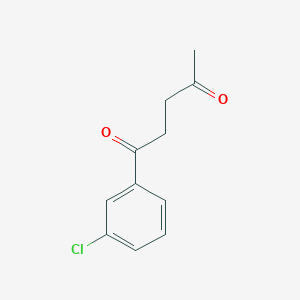
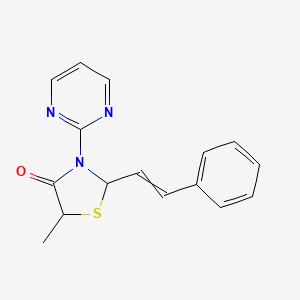
![(Dimethylamino)-N,N-dimethyl[methyl(propan-2-yl)amino]methaniminium](/img/structure/B12526557.png)

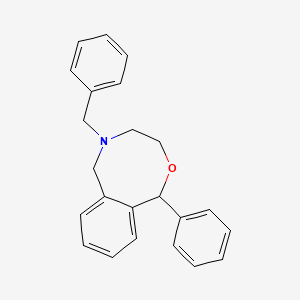


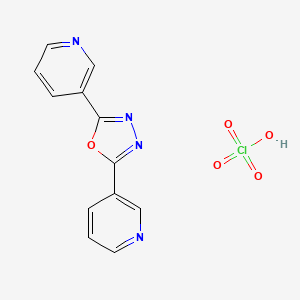
![4-[Bis(4-methoxyphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12526596.png)
